molecular formula C19H17FN2O6 B4582217 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B4582217
M. Wt: 388.3 g/mol
InChI Key: AXJNQYGJELFHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including nitro, methyl, fluoro, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Esterification: The formation of an ester linkage between the oxoethyl and propanoate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by carbamoylation and esterification under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro and carbamoyl groups can interact with active sites of enzymes, inhibiting or activating their function. The fluoro group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate
  • Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. The presence of both nitro and fluoro groups enhances its potential for diverse chemical reactions and applications in various fields of research.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O6/c1-12-2-3-13(10-16(12)22(26)27)17(23)11-28-19(25)9-8-18(24)21-15-6-4-14(20)5-7-15/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNQYGJELFHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE
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2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-FLUOROPHENYL)CARBAMOYL]PROPANOATE

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